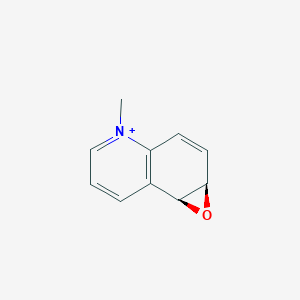

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylliberine involves the methylation of liberine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of methylliberine involves the extraction from natural sources such as coffee beans and tea leaves. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain methylliberine in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methylliberine undergoes various chemical reactions, including:

Oxidation: Methylliberine can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert methylliberine into its reduced forms.

Substitution: Methylliberine can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylliberine oxides, while reduction may produce methylliberine alcohols.

Scientific Research Applications

Methylliberine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study purine alkaloid chemistry and its interactions with other molecules.

Biology: Methylliberine is studied for its potential effects on cellular metabolism and energy production.

Medicine: Research is ongoing to explore its potential as a cognitive enhancer and its effects on mood and alertness.

Industry: Methylliberine is used in the formulation of dietary supplements and energy drinks due to its stimulant properties

Mechanism of Action

Methylliberine is believed to act as an adenosine receptor antagonist, similar to caffeine and theacrine . By blocking adenosine receptors, it prevents the onset of drowsiness and promotes wakefulness. Additionally, methylliberine may influence dopamine receptors, although this action is not yet fully understood .

Comparison with Similar Compounds

Methylliberine is structurally and functionally similar to other purine alkaloids such as:

Biological Activity

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed review of its biological activity, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₂O |

| Molecular Weight | 229.29 g/mol |

| CAS Number | 154536 |

| IUPAC Name | This compound |

| SMILES | Cc1cc2c(c(c1)NCC2)NCC(C)C |

Structure and Stability

The compound features a unique bicyclic structure with a nitrogen-containing heterocycle, which contributes to its biological reactivity. The stability of this compound under physiological conditions is crucial for its biological effects.

Target Interactions

Research indicates that this compound interacts with various biological targets:

- DNA Alkylation : It acts as a DNA alkylating agent, which can lead to mutagenesis and carcinogenesis. The mechanism involves the formation of reactive intermediates that can covalently bind to DNA, causing structural alterations and potentially initiating cancer pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and apoptosis.

Biochemical Pathways

The compound undergoes metabolic activation primarily in the liver, where it is converted into more reactive species that exert their biological effects. This includes the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound:

- In Vitro Studies : Cell lines exposed to varying concentrations of the compound exhibited dose-dependent cytotoxicity. For instance, a study reported a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM.

- In Vivo Studies : Animal models treated with the compound showed inhibition of tumor growth compared to control groups. Notably, a study demonstrated a 50% reduction in tumor size in mice treated with 5 mg/kg body weight over four weeks.

Toxicological Assessments

Toxicological evaluations have revealed potential side effects associated with the compound:

- Genotoxicity Tests : In vitro assays indicated that this compound could induce DNA damage in cultured cells, raising concerns about its safety profile.

- Acute Toxicity Studies : Animal studies reported lethality at high doses (e.g., >20 mg/kg), emphasizing the need for careful dosage consideration in therapeutic applications.

Properties

IUPAC Name |

(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKBGDHSUHECFS-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC3C2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931320 | |

| Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142044-37-9 | |

| Record name | Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.